molecular formula C8H3Cl3N2 B3289203 4,7,8-Trichlorocinnoline CAS No. 856179-55-0

4,7,8-Trichlorocinnoline

Cat. No. B3289203
M. Wt: 233.5 g/mol
InChI Key: TYWPGJBIETYHDZ-UHFFFAOYSA-N
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Description

4,7,8-Trichlorocinnoline is a chemical compound that has attracted the attention of scientists due to its potential applications in various fields. It is a halogenated cinnoline derivative that has been synthesized using different methods.

Scientific Research Applications

Antimalarial Activity

4,7,8-Trichlorocinnoline, a derivative of 4-aminoquinoline, has been investigated for its antimalarial properties. Research by Surrey and Hammer (1946) in the Journal of the American Chemical Society found that certain trichloroquinolines, including 4,7,8-trichlorocinnoline, demonstrated significant antimalarial activity. This discovery was part of a broader investigation into the effect of dihalogen substitution in the benzenoid ring of quinoline derivatives (Surrey & Hammer, 1946).

Synthetic, Physical, and Chemical Properties

The study of the synthetic, physical, and chemical properties of various quinoline derivatives, including those similar to 4,7,8-Trichlorocinnoline, has been a focus of research in pharmacy and medicine. Kaplaushenko et al. (2016) in the Asian Journal of Pharmaceutical and Clinical Research highlighted that drugs based on the 1,2,4-triazole nucleus, which is structurally related to quinolines, exhibit a wide range of biological effects, including antifungal, antidepressant, anticancer, and cardio-protective properties. This research emphasizes the importance of understanding the relationship between the structure and biological action of such compounds (Kaplaushenko et al., 2016).

Liposome-Water Partitioning

Kaiser and Escher (2006) in Environmental Science & Technology explored the role of hydrophobic ionogenic organic compounds (HIOCs) with metals in bioavailability and toxicity studies. Their research included the study of 8-hydroxyquinolines, which are structurally related to 4,7,8-Trichlorocinnoline. They investigated the interactions of these compounds with copper and their partitioning into liposomes, which are model systems for biological membranes. This study highlights the significance of hydrophobic compounds, like trichlorocinnoline derivatives, in the uptake process into biological membranes and their potential role in the bioavailability of metal organic complexes (Kaiser & Escher, 2006).

OLED Material Research

Research by Halls and Schlegel (2001) in Chemistry of Materials focused on Tris(8-hydroxyquinoline)aluminum(III) (Alq3), an OLED material, to understand the first excited state of this compound. Although not directly about 4,7,8-Trichlorocinnoline, this study is relevant as it explores the properties of a compound structurally related to 4,7,8-Trichlorocinnoline and its application in OLEDs, potentially opening pathways for similar uses of 4,7,8-Trichlorocinnoline derivatives (Halls & Schlegel, 2001).

Future Directions

: Ambeed: 4,7,8-Trichlorocinnoline : Biosynth: 4,7,8-Trichlorocinnoline : CymitQuimica: 4,7,8-Trichlorocinnoline

properties

IUPAC Name

4,7,8-trichlorocinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3N2/c9-5-2-1-4-6(10)3-12-13-8(4)7(5)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWPGJBIETYHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=CN=N2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7,8-Trichlorocinnoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JR Keneford, JCE Simpson - Journal of the Chemical Society …, 1947 - pubs.rsc.org
… 4 : 7 : 8-Trichlorocinnoline was prepared by heating the hydroxy-compound (0-4 g.) with phosphorus pentachloride (0.7 g.) and phosphorus oxychloride (1 cc) on the steam-bath for 1 …
Number of citations: 8 pubs.rsc.org
CM Atkinson, JCE Simpson - Journal of the Chemical Society …, 1947 - pubs.rsc.org
Fort various reasons we were interested in the preparation of cinnoline derivatives carrying a chlorine atom on C,. The accessibility of such compounds clearly depended on the …
Number of citations: 4 pubs.rsc.org
E Lunt, K Washbourn, WR Wragg - Journal of the Chemical Society C …, 1968 - pubs.rsc.org
Some cinnoline analogues of chloroquine together with several substituted αω-di(cinnolin-4-ylamino)alkanes and their di-quaternary salts have been prepared. None showed any …
Number of citations: 1 pubs.rsc.org

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